molecular formula C9H5Br2NO B598931 3,8-Dibromo-4-hydroxyquinoline CAS No. 1204812-01-0

3,8-Dibromo-4-hydroxyquinoline

Cat. No.: B598931
CAS No.: 1204812-01-0
M. Wt: 302.953
InChI Key: GEOSMWHTWPLBPB-UHFFFAOYSA-N
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Description

3,8-Dibromo-4-hydroxyquinoline: is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 8th positions and a hydroxyl group at the 4th position on the quinoline ring. It has the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromo-4-hydroxyquinoline typically involves the bromination of 4-hydroxyquinoline. One common method is the reaction of 4-hydroxyquinoline with bromine in the presence of a solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 8th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dibromo-4-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino or thio-substituted quinolines.

    Oxidation Products: Quinone derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3,8-Dibromo-4-hydroxyquinoline has several scientific research applications:

Comparison with Similar Compounds

  • 3,7-Dibromo-4-hydroxyquinoline
  • 4,8-Dibromo-2-methylquinoline
  • 3-Bromo-4-hydroxyquinoline
  • 7-Bromo-4-hydroxyquinoline

Comparison: 3,8-Dibromo-4-hydroxyquinoline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. For instance, the presence of bromine atoms at the 3rd and 8th positions can enhance its ability to form metal complexes compared to other derivatives with different substitution patterns .

Properties

IUPAC Name

3,8-dibromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOSMWHTWPLBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671087
Record name 3,8-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204812-01-0
Record name 3,8-Dibromo-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204812-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204812-01-0
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